3,6-Di-O-benzoyl-D-galactal
Overview
Description
3,6-Di-O-benzoyl-D-galactal: is a chemical compound with the molecular formula C20H18O6 and a molecular weight of 354.35 g/mol. It is a derivative of D-galactal, a monosaccharide, and is characterized by the presence of benzoyl groups at the 3 and 6 positions of the galactal molecule. This compound is widely used as a reagent in the synthesis of various glycosides and has significant applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be an essential reagent in the synthesis of a wide range of glycosides .
Mode of Action
It is used as a reagent in the preparation of benzyl galactosides , which suggests that it may interact with its targets through glycosidic bond formation.
Biochemical Pathways
Given its role in the synthesis of glycosides , it may influence pathways involving these compounds.
Result of Action
As a reagent in the synthesis of glycosides , it likely contributes to the properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-benzoyl-D-galactal typically involves the benzoylation of D-galactal. The reaction is carried out by treating D-galactal with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-O-benzoyl-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Di-O-benzoyl-D-galactal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of glycosides, which are important in the study of carbohydrate chemistry.
Biology: The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic applications.
Medicine: Research involving this compound has contributed to the development of drugs for the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of various fine chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
3,4-Di-O-benzoyl-D-galactal: Similar in structure but with benzoyl groups at the 3 and 4 positions.
3,6-Di-O-benzyl-D-galactal: Similar but with benzyl groups instead of benzoyl groups.
Uniqueness: 3,6-Di-O-benzoyl-D-galactal is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of benzoyl groups at the 3 and 6 positions makes it particularly useful in glycosylation reactions, providing high yields and selectivity.
Biological Activity
3,6-Di-O-benzoyl-D-galactal is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article explores its biological activity, synthesis methods, and relevant studies that highlight its significance.
Chemical Structure and Synthesis
This compound is a benzoylated derivative of D-galactal, which enhances its stability and solubility compared to its parent compound. The synthesis typically involves the protection of hydroxyl groups on D-galactal with benzoyl groups through acylation reactions.
Synthesis Overview:
- Starting Material: D-galactal
- Reagents: Benzoyl chloride, pyridine (as a base)
- Method: Acylation under controlled conditions to yield the desired product with high purity.
Immunological Properties
Research has indicated that this compound exhibits significant immunological activity. It has been studied as a potential vaccine adjuvant, enhancing the immune response when used in conjunction with antigens. The compound's ability to interact with immune cells and modulate their activity is crucial for its role as an adjuvant.
- Adjuvant Activity: Studies show that it can enhance antibody production and T-cell responses in animal models when combined with various antigens .
Antimicrobial Activity
In addition to its immunological properties, this compound has demonstrated antimicrobial effects against certain pathogens. Its mechanism appears to involve interference with microbial adhesion and invasion processes.
- Case Study: A study highlighted its interaction with proteins from Plasmodium falciparum, suggesting potential applications in antimalarial therapies .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Immunological | Enhanced antibody production | |
Antimicrobial | Inhibition of Plasmodium falciparum adhesion | |
Cytotoxicity | Low cytotoxic effects on human cell lines |
Detailed Research Findings
- Immunological Studies : In a preclinical model, this compound was shown to significantly boost the immune response when used alongside a specific antigen. The study noted an increase in both IgG and IgM antibody levels compared to controls .
- Antimicrobial Efficacy : Another study focused on the compound's interaction with mutant protein structures in Plasmodium falciparum, revealing that it binds effectively to critical protein sites involved in erythrocyte invasion .
Properties
IUPAC Name |
[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFEWOUOTWSTM-KZNAEPCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463184 | |
Record name | 3,6-Di-O-benzoyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130323-36-3 | |
Record name | 3,6-Di-O-benzoyl-D-galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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